7,13-dioxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile
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Overview
Description
4,8-Dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyridine, thieno, and pyrimidoquinoline moieties
Preparation Methods
The synthesis of 4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves several steps:
Starting Materials: The synthesis begins with 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons.
Cyclization: Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones.
Formation of β-Keto Amides: Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides.
Cyclization to Thienopyrimidine-2,4-diones: Heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Final Product: Refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or ethylene glycol yields the final compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions.
Chemical Reactions Analysis
4,8-Dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thieno moieties.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Major products formed from these reactions include thienopyrimidine derivatives and various substituted analogs.
Scientific Research Applications
4,8-Dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile include:
Thieno[3,2-d]pyrimidines: These compounds share the thieno and pyrimidine moieties and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidines:
Pyrido[2,3-d]pyrimidines: These compounds are structurally similar and have been studied for their pharmacological properties.
The uniqueness of 4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile lies in its complex fused ring structure, which may confer unique biological and chemical properties .
Properties
Molecular Formula |
C25H22N4O2S |
---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
7,13-dioxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile |
InChI |
InChI=1S/C25H22N4O2S/c26-12-16-20(14-6-5-11-27-13-14)22-17(8-4-9-18(22)30)29-23(16)28-24(31)21-15-7-2-1-3-10-19(15)32-25(21)29/h5-6,11,13,20H,1-4,7-10H2,(H,28,31) |
InChI Key |
FAGXSGLUEVGTJU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC4=C(C(C5=C(N43)CCCC5=O)C6=CN=CC=C6)C#N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC4=C(C(C5=C(N43)CCCC5=O)C6=CN=CC=C6)C#N |
Origin of Product |
United States |
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